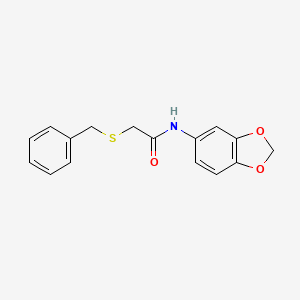

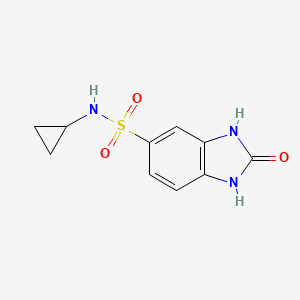

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide, also known as MDMA, is a synthetic psychoactive drug that alters mood and perception. MDMA is chemically similar to both stimulants and hallucinogens and produces feelings of increased energy, pleasure, emotional warmth, and distorted sensory and time perception. MDMA is commonly known as ecstasy, but it has also been called “molly” when it is sold in its pure crystalline form.

Mécanisme D'action

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide works primarily by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. It does this by binding to transporter proteins that normally remove these neurotransmitters from the synapse, leading to their accumulation and prolonged stimulation of the postsynaptic receptors.

Biochemical and physiological effects:

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide has been shown to produce a range of biochemical and physiological effects in humans, including increased heart rate, blood pressure, body temperature, and pupil dilation. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and trust.

Avantages Et Limitations Des Expériences En Laboratoire

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide has several advantages as a research tool, including its ability to reliably produce certain subjective effects in humans, its relatively short duration of action, and its lack of physical dependence liability. However, it also has several limitations, such as its potential for neurotoxicity at high doses, its illegal status in many countries, and the difficulty of blinding participants to its effects in placebo-controlled studies.

Orientations Futures

There are several areas of future research that could further our understanding of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide and its potential therapeutic uses. These include:

1. Investigating the optimal dose, frequency, and duration of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide-assisted psychotherapy for different mental health conditions.

2. Examining the long-term effects of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide use on brain function and mental health outcomes.

3. Developing new synthetic routes to N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide that are more efficient and environmentally friendly.

4. Exploring the use of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide in combination with other psychoactive substances or therapies to enhance its therapeutic effects.

5. Investigating the potential of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide to enhance social cognition and empathy in healthy individuals.

In conclusion, N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide, also known as N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide, is a synthetic psychoactive drug that has been used in scientific research to investigate its potential therapeutic effects in treating various mental health conditions. N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide works primarily by increasing the levels of three neurotransmitters in the brain and has several advantages and limitations as a research tool. Future research could further our understanding of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide and its potential therapeutic uses.

Méthodes De Synthèse

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide is synthesized from safrole, a colorless or slightly yellow oily liquid extracted from the root-bark or the fruit of the sassafras tree. The synthesis involves several steps, including the conversion of safrole to isosafrole, the oxidation of isosafrole to MDP2P, and the reduction of MDP2P to N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide using a reducing agent such as aluminum amalgam.

Applications De Recherche Scientifique

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide has been used in scientific research to investigate its potential therapeutic effects in treating various mental health conditions such as post-traumatic stress disorder (PTSD), anxiety, and depression. N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide-assisted psychotherapy has shown promising results in clinical trials, with some participants reporting significant improvements in their symptoms.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-benzylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-16(10-21-9-12-4-2-1-3-5-12)17-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZGVFDKKRFRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)

![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)

![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)

![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)

![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)

![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)